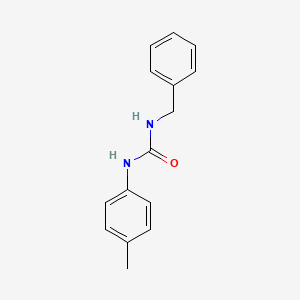

1-Benzyl-3-(p-tolyl)urea

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

13143-43-6 |

|---|---|

Formule moléculaire |

C15H16N2O |

Poids moléculaire |

240.30 g/mol |

Nom IUPAC |

1-benzyl-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C15H16N2O/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) |

Clé InChI |

SERDZBSDZPDVOC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies for 1 Benzyl 3 P Tolyl Urea and Substituted Urea Scaffolds

General Reaction Pathways for Substituted Ureas

Amine-Isocyanate Condensation Reactions

The most prevalent and straightforward method for synthesizing unsymmetrical ureas, such as 1-benzyl-3-(p-tolyl)urea, is the condensation reaction between an amine and an isocyanate. researchgate.netasianpubs.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate.

For the specific synthesis of this compound, the reaction would proceed between benzylamine (B48309) and p-tolyl isocyanate. The lone pair of electrons on the nitrogen atom of benzylamine attacks the central carbon of the isocyanate group in p-tolyl isocyanate. This is followed by a proton transfer to yield the final stable urea (B33335) product. This method is highly efficient and typically results in high yields. asianpubs.orgnih.gov The reaction is often performed in a suitable aprotic solvent.

| Reactant 1 | Reactant 2 | Product |

| Benzylamine | p-Tolyl isocyanate | This compound |

Curtius Rearrangement Applications in Urea Synthesis

The Curtius rearrangement is a powerful reaction that transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. byjus.comnih.gov This in situ-generated isocyanate can then be trapped by an amine to form a substituted urea. byjus.comwikipedia.org The process begins with the conversion of a carboxylic acid to an acyl azide, often using reagents like diphenylphosphoryl azide (DPPA) or sodium azide. organic-chemistry.org

The acyl azide, upon heating, undergoes a thermal decomposition, losing nitrogen gas in a concerted rearrangement to form an isocyanate. wikipedia.orglscollege.ac.in The migration of the R-group occurs with complete retention of its stereochemistry. nih.govwikipedia.org If this rearrangement is performed in the presence of an amine, the resulting isocyanate is immediately consumed to produce a urea derivative. byjus.com This one-pot procedure avoids the isolation of potentially hazardous isocyanate intermediates. organic-chemistry.org

| Starting Material | Key Intermediate | Trapping Agent | Final Product |

| Carboxylic Acid | Acyl Azide | Amine | Substituted Urea |

| (R-COOH) | (R-CON₃) | (R'-NH₂) | (R-NH-CO-NH-R') |

Palladium-Catalyzed Carbonylation of Azides

A modern and efficient method for urea synthesis involves the palladium-catalyzed carbonylation of azides in the presence of amines. acs.orgresearchgate.net This reaction utilizes carbon monoxide (CO) as the carbonyl source and provides a direct route to unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.orgacs.org

In this process, a palladium catalyst, often Pd/C, facilitates the reaction between an organic azide, carbon monoxide, and an amine. acs.orgresearchgate.net The methodology is applicable to a wide range of substrates, including aromatic, benzylic, and aliphatic azides. acs.org This approach is advantageous as it often employs readily available starting materials and proceeds with high efficiency under a CO atmosphere. acs.org

"On-Water" Reactions of (Thio)isocyanates with Amines

In a push towards more sustainable and environmentally friendly synthetic methods, "on-water" reactions have emerged as a viable option for the synthesis of unsymmetrical ureas. acs.orgacs.org This technique involves reacting an isocyanate with an amine in water, often without the need for organic co-solvents. acs.org

Detailed studies have shown that the physical nature and solubility of the reactants in water are crucial for the reaction rate and selectivity. acs.orgacs.org This method offers significant advantages, including simplified product isolation, often through simple filtration, and the potential for recycling the water effluent. acs.orgacs.org The process avoids the use of volatile and toxic organic solvents and circumvents the need for strict anhydrous reaction conditions. acs.org The "on-water" approach has been successfully scaled up, demonstrating its robustness and potential for industrial application. acs.org

Amination of Primary Amides with Phenyliodine Diacetate

A convenient method for preparing N-substituted ureas involves the treatment of primary amides with phenyliodine(III) diacetate (PIDA) in the presence of an ammonia (B1221849) source. researchgate.netmdpi.com This transformation proceeds through an in-situ Hofmann-type rearrangement of the primary amide. researchgate.netmdpi.comorganic-chemistry.org

The hypervalent iodine reagent, PIDA, promotes the rearrangement of the amide to an isocyanate intermediate. researchgate.netorganic-chemistry.org This highly reactive isocyanate is then immediately trapped by a nucleophile, such as ammonia or an amine present in the reaction mixture, to yield the corresponding substituted urea. researchgate.netmdpi.com The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent can enhance the electrophilicity of the iodine species, allowing for the synthesis of ureas from electron-poor carboxamides. researchgate.net This metal-free approach is notable for its operational simplicity and broad functional group tolerance. enamine.net

| Starting Material | Reagent | Key Intermediate | Product |

| Primary Amide | Phenyliodine(III) Diacetate (PIDA) | Isocyanate | N-Substituted Urea |

| (R-CONH₂) | PhI(OAc)₂ | (R-N=C=O) | (R-NH-CO-NH₂) |

Zinc Chloride Catalyzed Thermal Reactions of Amines with Urea/Thiourea (B124793)

A solvent-free and thermally induced method for the synthesis of symmetrical N,N'-disubstituted ureas involves the reaction of amines with urea (or thiourea) catalyzed by zinc chloride (ZnCl₂). tandfonline.com This protocol is advantageous as it avoids the use of toxic reagents like phosgene (B1210022) and hazardous organic solvents. tandfonline.com

In a typical procedure, an amine is heated with urea in the presence of a catalytic amount of zinc chloride. tandfonline.com The reaction is often rapid and provides the desired substituted ureas in good yields with high purity. tandfonline.com This method is effective for a variety of aryl and alkyl amines, and common substituents on the aromatic ring remain unaffected under the reaction conditions. tandfonline.com The simplicity of the procedure and the easy work-up make it an attractive synthetic route. tandfonline.com Zinc-mediated protocols have also been developed for urea bond formation under mild conditions, working at ambient temperature for aliphatic amines and slightly elevated temperatures (60 °C) for aromatic amines. researchgate.net

I(III)-Mediated Urea Synthesis

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, enabling a variety of oxidative transformations under mild and environmentally benign conditions. arkat-usa.orgacs.orgresearchgate.net These reagents offer an attractive alternative to metal catalysts for the synthesis of unsymmetrical ureas. mdpi.com One prominent method involves the coupling of amides and amines mediated by a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene, PhI(OAc)₂. mdpi.com This approach circumvents the need for high temperatures or an inert atmosphere, proceeding efficiently under mild conditions. mdpi.com

The reaction mechanism is believed to involve the in-situ formation of an isocyanate intermediate from a primary carboxamide through a Hofmann-type rearrangement, which is then trapped by an amine to form the unsymmetrical urea. This methodology is noted for its broad substrate scope, accommodating various primary and secondary amines as well as primary benzamides. mdpi.com The use of hypervalent iodine reagents like PhI(OAc)₂ represents a significant advance, avoiding toxic reagents and harsh conditions often associated with traditional urea syntheses. mdpi.com

Specific Synthesis of this compound

The most direct and widely utilized method for synthesizing N,N'-disubstituted ureas such as this compound involves the reaction of an amine with an isocyanate.

The synthesis of this compound can be readily achieved through the nucleophilic addition of p-toluidine (B81030) to benzyl (B1604629) isocyanate. In this reaction, the lone pair of electrons on the nitrogen atom of the p-toluidine amine group attacks the electrophilic carbonyl carbon of the benzyl isocyanate. This is followed by a proton transfer to yield the final urea product. This method is highly efficient and is a cornerstone in the synthesis of unsymmetrical ureas due to the high reactivity of the isocyanate group. researchgate.net

To maximize the yield and purity of this compound, several reaction parameters must be controlled. The reaction is typically performed in an anhydrous solvent, such as dichloromethane (B109758) (DCM) or 1,4-dioxane (B91453), to prevent the hydrolysis of the isocyanate, which would lead to the formation of unwanted symmetrical urea byproducts. researchgate.net The reaction is often initiated at a reduced temperature (0–5 °C) to control the initial exothermic reaction, followed by stirring at room temperature for several hours to ensure completion. Optimization studies on similar compounds, such as 1-benzyl-3-phenylurea (B3047871), have shown that the molar ratio of reactants, solvent choice, and temperature are critical factors influencing the reaction's efficiency. researchgate.net For instance, using a 1:1 molar ratio of the amine and isocyanate in 1,4-dioxane at 80°C can result in yields as high as 95%. researchgate.net

Table 1: Optimization of Reaction Conditions for 1-benzyl-3-phenylurea Synthesis researchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1,4-Dioxane | 80 | 3 | 95 |

| 2 | 1,4-Dioxane | Room Temp. | 24 | No Reaction |

| 3 | 1,4-Dioxane | 90 | 3 | 95 |

| 4 | 1,4-Dioxane | Reflux | 3 | 95 |

| 5 | CH₃CN | 80 | 3 | 92 |

| 6 | CH₂Cl₂ | Reflux | 5 | 88 |

| 7 | CHCl₃ | Reflux | 5 | 85 |

| 8 | THF | Reflux | 24 | No Reaction |

| 9 | Toluene | Reflux | 24 | No Reaction |

| 10 | CH₃NO₂ | Reflux | 24 | No Reaction |

Data based on the synthesis of 1-benzyl-3-phenylurea, a close analogue of the target compound.

Synthesis of Novel this compound Derivatives and Analogues

The development of new derivatives of this compound is crucial for applications in drug discovery and materials science. This requires versatile and efficient methods for constructing unsymmetrical urea scaffolds with diverse substituents.

While the isocyanate-amine reaction is effective, the handling of potentially hazardous isocyanates has driven the development of alternative strategies. mdpi.com Key modern approaches include:

Metal-Catalyzed Carbonylation: Transition metals like palladium can catalyze the carbonylation of amines to form ureas. organic-chemistry.orgresearchgate.net These methods can use carbon monoxide (CO) gas or safer CO surrogates like chloroform. researchgate.net

Phosgene-Free Methods: To avoid the high toxicity of phosgene, substitutes such as triphosgene, N,N'-Carbonyldiimidazole (CDI), and 3-substituted dioxazolones are employed. tandfonline.comnih.govmdpi.com Dioxazolones, for example, serve as precursors that generate isocyanates in situ under mild heating, which can then react with a wide range of amines. tandfonline.comtandfonline.com

Catalyst-Free Approaches: A novel method utilizes carbonyl sulfide (B99878) (COS) to react with two different amines under mild, catalyst-free conditions. This approach overcomes previous limitations, allowing for the selective synthesis of unsymmetrical ureas from combinations of aliphatic primary and secondary amines, or sterically hindered primary amines and aromatic primary amines. rsc.org

Isopropenyl Carbamates: Isopropenyl carbamates react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yield and purity, avoiding the formation of symmetrical side products that can plague other methods. nih.gov

Table 2: Comparison of Strategies for Unsymmetrical Urea Synthesis

| Method | Carbonyl Source | Key Features | References |

| Isocyanate Addition | Pre-formed Isocyanate | High yield, fast reaction, common method. | mdpi.com |

| I(III)-Mediation | Amide (via rearrangement) | Metal-free, mild conditions, broad scope. | acs.orgmdpi.com |

| Pd-Catalyzed Coupling | CO gas, Sodium Cyanate | Tolerant of many functional groups. | organic-chemistry.org |

| Phosgene Surrogates | Triphosgene, CDI, Dioxazolones | Safer alternatives to phosgene. | tandfonline.comnih.gov |

| COS Reaction | Carbonyl Sulfide | Catalyst-free, mild conditions, high selectivity. | rsc.org |

| Carbamate (B1207046) Aminolysis | Isopropenyl Carbamates | Irreversible, high purity, avoids side products. | nih.gov |

Incorporation of Diverse Aryl and Aliphatic Substitutions

The synthesis of urea analogues requires methods that are tolerant of a wide variety of functional groups on both the aryl and aliphatic components. Palladium-catalyzed amidation, for instance, allows for the coupling of various aryl bromides and chlorides with aryl, benzyl, and aliphatic ureas. organic-chemistry.org This enables the facile synthesis of an array of unsymmetrical N,N'-diarylureas. organic-chemistry.org

The development of benzyl urea analogues of biologically active molecules, such as the anti-cancer drug sorafenib (B1663141), demonstrates the utility of these synthetic strategies. nih.gov In these syntheses, novel derivatives are created by modifying the urea scaffold with different aryl and heteroaryl groups to enhance properties like potency and solubility. nih.gov For example, a series of analogues can be prepared where the p-tolyl group of this compound is replaced with other substituted phenyl rings or heterocyclic systems. Similarly, the benzyl group can be replaced with other substituted benzyl or aliphatic moieties. amazonaws.com The compatibility of modern synthetic methods with diverse functional groups (e.g., halogens, ethers, nitriles) is a key advantage, allowing for the creation of large libraries of compounds for screening and development. tandfonline.comacs.org

Synthesis of Propargylic Ureas as Precursors

Propargylic ureas are versatile intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds through cyclization reactions. The synthesis of these precursors is typically achieved through the straightforward reaction of a propargylamine (B41283) with an isocyanate. This method allows for the introduction of diverse substituents on both sides of the urea moiety, providing a modular approach to building a library of compounds for further studies.

The general synthesis of a propargylic urea involves the nucleophilic addition of the amino group of a propargylamine to the electrophilic carbonyl carbon of an isocyanate. For instance, the reaction of a secondary propargylamine with an isocyanate like p-tolyl isocyanate would yield the corresponding N,N,N'-trisubstituted propargylic urea. This reaction is often carried out in an aprotic solvent at room temperature and typically proceeds to completion, affording the product in high yield.

These propargylic urea precursors can then undergo various cyclization reactions to form five- or six-membered heterocyclic rings. The mode of cyclization, whether it's a 5-exo-dig or a 6-endo-dig pathway, can be influenced by the reaction conditions and the nature of the substituents on the propargylic urea. These cyclizations are often catalyzed by transition metals such as silver or gold, which activate the alkyne for nucleophilic attack by the urea nitrogen.

The resulting heterocyclic scaffolds, such as imidazolones and oxazolidin-2-imines, are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. For example, imidazolone (B8795221) derivatives are known to possess antibacterial, anticancer, and anti-inflammatory properties. chemrevlett.com Similarly, oxazolidin-2-imines have shown potent inhibitory activity against nitric oxide synthase, an enzyme implicated in various physiological and pathological processes. chemrevlett.com

Table 1: Examples of Propargylic Urea Synthesis and Subsequent Cyclization

| Propargylamine | Isocyanate | Catalyst/Conditions | Product |

|---|---|---|---|

| Secondary Propargylamine | Aryl Isocyanate | AgOTf, Toluene, reflux | Tetrasubstituted 2-Imidazolone |

| Propargylamine | Isocyanate | Base-catalyzed | Imidazolidinone |

| Propargylic Urea | - | 5-exo-dig O-cyclization | Oxazolidin-2-imine |

Derivatization for Pharmacological Exploration

The this compound scaffold is a privileged structure in drug discovery, and its derivatization has led to the identification of compounds with a wide range of pharmacological activities. The benzyl and p-tolyl groups offer multiple sites for modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

Antimicrobial Activity:

Derivatives of this compound have been investigated for their antimicrobial properties. The lipophilic nature of the benzyl and p-tolyl groups is believed to facilitate interaction with microbial cell membranes, contributing to their inhibitory effects. Studies have shown that analogues of this compound exhibit inhibitory activity against various pathogenic bacteria, including multidrug-resistant strains.

For instance, certain derivatives have demonstrated significant action against Acinetobacter baumannii, a notorious cause of hospital-acquired infections. Moderate growth inhibition has also been observed against Klebsiella pneumoniae and the common Gram-positive bacterium Staphylococcus aureus. The introduction of different substituents on the aromatic rings can modulate the antimicrobial potency and spectrum of activity.

Anticancer Activity:

The urea scaffold is a key feature in many approved anticancer drugs, particularly kinase inhibitors. The diaryl urea motif, as seen in this compound, is a well-established pharmacophore for the inhibition of various protein kinases that play crucial roles in cancer cell signaling pathways.

In silico studies on compounds structurally related to this compound, such as 1-benzyl-3-benzoylurea and its analogs, have been conducted to predict their potential as anticancer agents by targeting vascular endothelial growth factor receptor 2 (VEGFR-2). core.ac.ukresearchgate.net These computational models suggest that modifications to the benzyl and aryl moieties can significantly influence the binding affinity to the kinase active site. core.ac.ukresearchgate.net The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have also demonstrated significant antiproliferative effects against various cancer cell lines. nih.gov

Table 2: Pharmacological Activities of Substituted Urea Scaffolds

| Scaffold/Derivative | Pharmacological Target/Activity | Key Findings |

|---|---|---|

| This compound Analogues | Antimicrobial | Activity against Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | Anticancer (Antiproliferative) | Significant antiproliferative effects against A549, HCT-116, and PC-3 cancer cell lines. nih.gov |

| 1,3-Diaryl Substituted Pyrazole-based Ureas | Antimicrobial | Potent activity against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov |

| 1-Benzyl-3-benzoylurea Analogues | Anticancer (VEGFR-2 inhibition) | In silico studies suggest potential as VEGFR-2 inhibitors. core.ac.ukresearchgate.net |

Chemical Reactivity and Transformation Mechanisms of N,n Disubstituted Ureas

Hydrolytic Pathways of Urea (B33335) Derivatives

The hydrolysis of urea derivatives, including 1-Benzyl-3-(p-tolyl)urea, is a fundamental reaction that typically proceeds under acidic or basic conditions. The process leads to the cleavage of the C-N bonds, yielding the constituent amines and carbon dioxide. smolecule.com

Under acidic conditions, the reaction is often initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Subsequent steps involve proton transfers and the eventual departure of the amine leaving groups. Studies on related N-aryl ureas suggest that the mechanism can be complex. nih.gov While one proposed pathway involves the formation of a transient isocyanate intermediate (Ar–N=C=O) through the expulsion of an amine from a zwitterionic intermediate, alternative addition-elimination mechanisms have also been suggested under both acidic and basic conditions. nih.gov

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the C-N bond to release an amine and a carbamate (B1207046) intermediate, which subsequently decomposes to another amine and carbon dioxide.

Research on the acid-catalyzed hydrolysis of esters in the presence of various substituted ureas has shown that these ureas can retard the reaction rate. niscpr.res.in This effect is attributed to the association of the urea's carbonyl oxygen with the H+ ion catalyst, effectively reducing the catalyst's availability for the primary reaction. niscpr.res.in This indicates a key role for the carbonyl group in mediating acid-catalyzed processes.

For certain hindered trisubstituted ureas, solvolysis studies point towards a mechanism involving a nucleophile-mediated proton-switch that generates either a zwitterionic precursor or directly an isocyanate, which is then trapped by the nucleophilic solvent. nih.gov In the case of N-1-adamantyl-N-p-tolylcarbamoyl chloride, a related structure, solvolysis is proposed to proceed via an SN1 pathway involving a carbamoyl (B1232498) cation intermediate. mdpi.com

Oxidation Reactions of Substituted Ureas

Substituted ureas can undergo oxidation to yield a variety of nitrogen-containing products, with the specific outcome depending on the oxidizing agent and reaction conditions. smolecule.com For this compound, the nitrogen atoms and the benzylic methylene (B1212753) bridge are potential sites for oxidative transformation.

While specific oxidation studies on this compound are not extensively detailed in the literature, general principles of urea oxidation can be applied. The oxidation of the urea nitrogen atoms can lead to the formation of azo or nitroso compounds. The benzylic C-H bonds of the benzyl (B1604629) group are also susceptible to oxidation, potentially yielding a benzoyl derivative.

A relevant example from the literature is the oxidation of imines to N,N-disubstituted formamides using a urea-hydrogen peroxide (UHP) adduct in conjunction with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). ua.es This demonstrates the utility of urea-based reagents in oxidative transformations. Another related process is the oxidation of N,N-disubstituted hydroxylamines, which can be converted to nitrones using various oxidizing agents. chimia.ch

One study briefly mentions the potential for oxidation or sequential oxidation and iodination of the related compound 1-benzyl-3-(o-tolyl)urea, highlighting that this class of molecules is reactive under oxidative conditions. molaid.com

Electrophilic Substitution on Aromatic Moieties

The two aromatic rings in this compound—the benzyl group and the p-tolyl group—are susceptible to electrophilic aromatic substitution (SEAr) reactions. smolecule.com The rate and regioselectivity of these substitutions are governed by the directing effects of the substituents already present on the rings. wikipedia.orgmasterorganicchemistry.com

On the p-Tolyl Ring: The ring is substituted with a methyl group (-CH₃) and a urea linkage (-NH-CO-NH-CH₂-Ph). The methyl group is an activating, ortho-, para-director. The nitrogen atom attached directly to the ring is a strongly activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.

On the Benzyl Ring: This ring is attached to the urea moiety via a methylene bridge (-CH₂-). The -CH₂-NH-CO-NH-tolyl group is considered weakly activating and directs incoming electrophiles to the ortho and para positions.

Therefore, both rings are activated towards electrophilic substitution compared to benzene. For the p-tolyl ring, the powerful directing effect of the amino group would likely direct incoming electrophiles to the positions ortho to it (and meta to the methyl group). For the benzyl ring, substitution would be expected at the ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.org The specific conditions required would depend on the desired transformation.

Intramolecular Hydroamidation of Propargylic Ureas

While not a reaction of this compound itself, the intramolecular hydroamidation of propargylic ureas is a significant transformation mechanism for a specific subclass of N,N'-disubstituted ureas. This reaction provides an atom-economical route to synthesize highly substituted five-membered cyclic ureas, such as imidazolidin-2-ones and imidazol-2-ones, which are valuable structural motifs in medicinal chemistry. acs.orgresearchgate.net

The reaction is typically catalyzed by a base, with phosphazene bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) proving highly effective. acs.org The process is notable for its mild reaction conditions (often ambient temperature), rapid reaction times, and high chemo- and regioselectivity for the 5-exo-dig cyclization pathway. acs.orgmdpi.com

The proposed mechanism for the formation of imidazolidin-2-ones involves the base abstracting a proton from the urea nitrogen. The resulting anion then undergoes intramolecular nucleophilic attack on the alkyne to form the five-membered ring. researchgate.net For the formation of imidazol-2-ones, computational studies suggest a pathway involving a base-mediated isomerization of the propargylic urea to an allenamide intermediate, which then cyclizes. acs.org

The substrate scope is broad, tolerating various functional groups. However, it has been noted that the presence of a benzyl substituent on the nitrogen atom involved in the cyclization can lead to a lower yield of the cyclic product compared to less sterically hindered substrates. acs.org

| Substituent on N (R³) | Substituent on Alkyne (R⁴) | Product | Yield (%) |

|---|---|---|---|

| H | Aryl | Imidazolidin-2-one | 82-98 |

| Benzyl (Bn) | Aryl | Imidazolidin-2-one | 52 |

| H | Alkyl (internal alkyne) | Imidazolidin-2-one | 83-97 |

Ortho-C–H Nitration of Aryl Ureas

Aryl ureas can undergo regioselective ortho-C–H nitration through transition metal catalysis, demonstrating a modern approach to C-H functionalization. researchgate.netfigshare.com In this reaction, the urea moiety functions as a directing group, guiding the nitration to the position ortho to its attachment point on the aromatic ring.

One effective protocol utilizes a copper(II) catalyst, such as CuCl₂·2H₂O, with an iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent. researchgate.netfigshare.com The reaction often employs an additive like p-toluenesulfonic acid (p-TSA) and shows good tolerance for a variety of functional groups on the aniline-derived ring, including both electron-rich and electron-deficient systems. researchgate.netsci-hub.se

The plausible mechanism involves the formation of a chelate between the copper(II) catalyst and the urea's carbonyl oxygen and adjacent N-H group. This complexation brings the metal catalyst into proximity with the ortho C-H bond, facilitating a C-H activation step. Subsequent steps involving the nitro source lead to the formation of the ortho-nitroaryl urea product with high regioselectivity. sci-hub.se This method provides a direct and efficient alternative to traditional nitration methods which often yield mixtures of ortho and para isomers. researchgate.net

Hydrogen Bonding and Conformational Analysis in Substituted Ureas

The conformational preferences and intermolecular interactions of N,N'-disubstituted ureas are critical to their chemical behavior and biological activity. These are largely dictated by hydrogen bonding and steric effects. nih.gov The urea functional group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group).

In the solid state, N,N'-disubstituted ureas frequently engage in self-complementary intermolecular hydrogen bonds, where the N-H of one molecule bonds to the C=O of a neighboring molecule. mdpi.com This often results in well-ordered, chain-like or dimeric structures. researchgate.net

In solution, the conformation is influenced by a balance of intramolecular hydrogen bonding, steric hindrance between substituents, and interactions with the solvent. For N,N'-diphenylureas, which are structurally analogous to this compound, extensive studies have shown that they predominantly adopt a trans-trans conformation in both solution and the solid state. nih.gov This refers to the orientation of the substituents relative to the C-N bonds.

| Compound | Predominant Conformation | Key Feature |

|---|---|---|

| N,N'-Diphenylurea | trans,trans | Planar urea core, minimal steric hindrance |

| N-Methyl-N,N'-diphenylurea | trans,trans | One N-H for hydrogen bonding remains |

| N,N'-Dimethyl-N,N'-diphenylurea | cis,cis | Shift due to steric hindrance of methyl groups |

The planarity of the urea group is influenced by the degree of delocalization of the nitrogen lone pairs into the carbonyl group. nih.gov In this compound, the two N-H protons can form strong hydrogen bonds. Furthermore, the aromatic rings can participate in π-stacking interactions, either with other molecules or with aromatic side chains in biological targets. nih.gov The flexibility of the benzyl group allows for multiple spatial arrangements of the aromatic rings relative to each other, which can be crucial for molecular recognition processes. smolecule.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-Benzyl-3-(p-tolyl)urea. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed insights into the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a study using a 600 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the characteristic signals for this compound were observed. publish.csiro.au The spectrum displays a multiplet between δ 7.21 and 7.31 ppm, which corresponds to the six aromatic protons of the benzyl (B1604629) group. publish.csiro.au Another multiplet integrating to three protons appears between δ 7.09 and 7.14 ppm, representing the protons on the p-tolyl ring. publish.csiro.au A singlet at δ 6.24 ppm is attributed to the urea (B33335) N-H proton. publish.csiro.au The methylene (B1212753) protons (CH₂) of the benzyl group appear as a doublet at δ 4.41 ppm with a coupling constant (J) of 6.6 Hz, and the methyl (CH₃) protons of the p-tolyl group are observed as a singlet at δ 2.29 ppm. publish.csiro.au

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, a spectrum recorded at 150 MHz in CDCl₃ shows the carbonyl carbon (C=O) of the urea moiety at a characteristic downfield shift of δ 156.2 ppm. publish.csiro.au The aromatic carbons produce a series of signals at δ 139.0, 135.5, 134.9, 130.0, 128.7, 127.5, 127.4, and 122.5 ppm. publish.csiro.au The carbon of the benzylic methylene group (CH₂) is found at δ 44.4 ppm, while the methyl carbon of the p-tolyl group gives a signal at δ 20.9 ppm. publish.csiro.au For urea derivatives in general, the urea carbonyl signal is typically found in the range of 153.5 to 157.5 ppm. nih.gov

| Spectrum | Signal Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H NMR (600 MHz) | Multiplet | 7.21–7.31 | 6H, Benzyl aromatic protons |

| Multiplet | 7.09–7.14 | 3H, p-Tolyl aromatic protons | |

| Singlet | 6.24 | 1H, Urea N-H | |

| Doublet (J = 6.6 Hz) | 4.41 | 2H, Benzyl CH₂ | |

| Singlet | 2.29 | 3H, Tolyl CH₃ | |

| ¹³C NMR (150 MHz) | 156.2 | Urea C=O | |

| 139.0, 135.5, 134.9, 130.0, 128.7, 127.5, 127.4, 122.5 | Aromatic Carbons | ||

| 44.4 | Benzyl CH₂ | ||

| 20.9 | Tolyl CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the principal functional groups within the this compound molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For related urea derivatives, characteristic IR signals include C-H stretches of the aromatic rings observed between 3028–2905 cm⁻¹ and C=C stretching vibrations within the 1595–1504 cm⁻¹ range. nih.gov The most prominent peaks for ureas are the N-H stretching and the C=O (Amide I) stretching bands, which are crucial for confirming the urea backbone.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements. Using electrospray ionization (ESI), the molecular ion of this compound is observed. publish.csiro.au The exact mass is a critical piece of data for confirming the molecular formula, C₁₅H₁₆N₂O.

| Technique | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| ESI | C₁₅H₁₇N₂O | 241.1341 | 241.1347 |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the solid state. This technique can provide precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding. While X-ray diffraction has been used to confirm the structures of other urea derivatives, specific crystallographic data for this compound were not available in the searched literature. figshare.comunimi.itunimi.it

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of synthesized this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of the synthesis reaction. publish.csiro.au It is performed using aluminum plates coated with silica (B1680970) gel 60 F254, and the spots are visualized under UV light at a wavelength of 254 nm. publish.csiro.au

Flash Column Chromatography: For purification, flash column chromatography is the method of choice. The crude product is loaded onto a column packed with silica gel (230-400 mesh). publish.csiro.au The compound is then eluted from the column using a solvent system, typically a mixture of hexane (B92381) and ethyl acetate (B1210297) (EtOAc), to separate the desired product from unreacted starting materials and byproducts. publish.csiro.aunih.govmdpi.com The fractions are collected and concentrated to yield the pure compound. publish.csiro.au

Preclinical Biological Activities and Potential Research Applications

Antimicrobial Efficacy of 1-Benzyl-3-(p-tolyl)urea and its Analogues

Substituted ureas, including this compound, have demonstrated notable antimicrobial properties. The lipophilic nature imparted by the benzyl (B1604629) and p-tolyl groups is thought to enhance interactions with microbial cell components, contributing to their inhibitory effects.

Inhibition of Bacterial Strains

Research has shown that this compound and its derivatives can inhibit the growth of various bacterial strains, some of which are known for their multi-drug resistance. smolecule.comnih.gov This includes both Gram-positive and Gram-negative bacteria.

Acinetobacter baumannii : Derivatives of this compound have shown significant inhibitory action against Acinetobacter baumannii, a bacterium notorious for causing hospital-acquired infections and its resistance to multiple drugs. smolecule.comnih.gov One study identified an adamantyl urea (B33335) derivative as a potent inhibitor of A. baumannii, with a 94.5% growth inhibition. nih.gov

Klebsiella pneumoniae : Certain urea derivatives have exhibited moderate growth inhibition against K. pneumoniae. nih.gov

Staphylococcus aureus : Some analogues have demonstrated moderate growth inhibition against this common Gram-positive bacterium. nih.gov

Escherichia coli and Pseudomonas aeruginosa : The inhibitory effects against these Gram-negative bacteria have been reported as moderate to poor for some tested urea derivatives. nih.gov

Table 1: Antibacterial Activity of Selected Urea Derivatives

| Compound/Analogue | Bacterial Strain | Activity/Inhibition | Reference |

|---|---|---|---|

| Adamantyl urea derivative | Acinetobacter baumannii | 94.5% growth inhibition | nih.gov |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | Good inhibition | nih.gov |

| (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | Good inhibition | nih.gov |

| Urea derivative 3c | Klebsiella pneumoniae | Moderate growth inhibition | nih.gov |

| Urea derivative 3g | Klebsiella pneumoniae | Moderate growth inhibition | nih.gov |

| Urea derivative 3k | Staphylococcus aureus | Moderate growth inhibition | nih.gov |

Antifungal Activity

The antifungal potential of this compound and related compounds has also been explored.

Candida albicans : Studies on various N,N-disubstituted urea derivatives have shown that some, such as those with a piperazine (B1678402) ring, exhibit moderate inhibition against C. albicans. nih.gov However, other tested derivatives showed poor growth inhibition. nih.gov

Cryptococcus neoformans : One analogue, compound 3a in a specific study, demonstrated moderate growth inhibition against this opportunistic yeast-like fungus, while other derivatives showed poor inhibitory activity. nih.gov

Antiproliferative and Anticancer Properties of Substituted Ureas

The urea scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous anticancer agents. nih.gov Substituted ureas have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of key enzymes involved in cell proliferation. researchgate.net

In vitro Cytotoxicity against Various Cancer Cell Lines

Aromatic urea derivatives have shown promising cytotoxic effects against a range of cancer cell lines.

A549 (Non-small cell lung carcinoma): Certain phenethylamine-based urea derivatives have demonstrated anticancer activity close to that of cisplatin (B142131) against the A549 cell line. researchgate.net

HepG2 (Hepatocellular carcinoma): Research has shown that methanolic extracts containing certain compounds can exhibit significant in vitro cytotoxicity in HepG2 cell lines. nih.gov

HT-29 (Colon adenocarcinoma): Steroidal conjugates with an ester linkage have shown good antineoplastic potential against HT-29 cells. acs.org

MCF-7 (Breast adenocarcinoma): A library of aromatic urea-imidazole salt derivatives was tested against MCF-7 cells, with some compounds exhibiting significant inhibitory effects. acs.org

HeLa (Cervical cancer): Some synthesized urea derivatives have shown potent activity against the HeLa cell line. researchgate.net

Table 2: In vitro Cytotoxicity of Selected Substituted Ureas

| Compound/Analogue | Cancer Cell Line | IC50 Value/Activity | Reference |

|---|---|---|---|

| 1,3-bis(4-methylphenethyl)urea | HeLa | Eightfold more potent than cisplatin | researchgate.net |

| Aromatic urea-imidazole salt derivative (20b) | MCF-7 | 1.55 µM | acs.org |

| Aromatic urea-imidazole salt derivative (21y) | MCF-7 | 0.67 µM | acs.org |

| Steroidal conjugate 15 | A549 | 0.32 µmol/L | acs.org |

| Steroidal conjugate 15 | HT-29 | 0.93 µmol/L | acs.org |

Identification of Lead Compounds for Targeted Cancer Therapy

The versatility of the urea scaffold allows for structural modifications to develop targeted cancer therapies. This compound itself is considered a lead compound for the development of new antimicrobial agents, and by extension, its analogues are being explored for anticancer applications. smolecule.com

Researchers have identified substituted ureas as potent inhibitors of histone deacetylase 6 (HDAC6), a target for cancer therapy. nih.gov

Aromatic urea-imidazole salt derivatives have been identified as promising therapeutic agents targeting ERK1/2 for breast cancer treatment. acs.org

The modification of diaryl-urea cores has led to the development of kinase inhibitors like sorafenib (B1663141) and lenvatinib, which are approved for treating various cancers. nih.gov

Enzyme Inhibition by this compound and Related Compounds

The biological activities of substituted ureas are often linked to their ability to inhibit specific enzymes.

Histone Deacetylases (HDACs): Aryl ureas have been identified as inhibitors of HDACs. Structure-activity relationship studies revealed that introducing substituents to the nitrogen atom of the urea can lead to increased potency and selectivity for HDAC6. nih.gov

Soluble Epoxide Hydrolase (sEH): 1,3-Disubstituted ureas with a piperidyl moiety have been synthesized as inhibitors of human and murine soluble epoxide hydrolase, an enzyme implicated in inflammatory and hypertensive conditions. ucanr.edu

Kinases: The urea moiety is a key pharmacophoric feature in many kinase inhibitors. nih.gov Heterocyclic urea derivatives, in particular, have shown good inhibitory activity against receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs), all of which play crucial roles in tumorigenesis. researchgate.net

Urease Inhibition

Urease enzymes are a subject of interest in medicinal chemistry, particularly for their role in pathologies associated with bacteria like Helicobacter pylori. While various urea and thiourea (B124793) derivatives have been investigated as potential urease inhibitors, published research specifically detailing the inhibitory activity of this compound against urease, including quantitative measures such as IC50 values, is not prominently available in the reviewed scientific literature. Studies on N1-toluoyl,N2-substituted urea derivatives suggest that this class of compounds has been explored for this activity, but specific findings for this compound have not been detailed.

Human Carbonic Anhydrase II (hCA II) Inhibition

Human Carbonic Anhydrase II (hCA II) is a well-established therapeutic target for various conditions. The inhibitory potential of numerous chemical scaffolds, including sulfonamides and some urea derivatives, against this enzyme has been extensively documented. However, a review of the scientific literature did not yield specific studies or data on the inhibitory effects of this compound on hCA II.

Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition

Matrix metalloproteinases, specifically MMP-2 and MMP-9 (gelatinases), are crucial enzymes involved in tissue remodeling and are implicated in various pathological processes. Inhibition of these enzymes is a significant area of research. Despite the investigation of a wide array of chemical compounds as MMP inhibitors, specific research findings or data concerning the inhibitory activity of this compound against MMP-2 or MMP-9 are not found in the available literature.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

The Fibroblast Growth Factor Receptor 1 (FGFR1) is a key target in oncology research. While novel urea-containing compounds are being explored as potential FGFR1 inhibitors, specific and direct research evaluating the inhibitory capacity of this compound against FGFR1 has not been identified in the reviewed literature.

Nicotinamide Phosphoribosyltransferase (NAMPT) Modulation

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, making it an attractive target for modulation in various diseases. Research into NAMPT modulators includes urea-containing scaffolds. However, specific investigations into the modulatory activity (either inhibitory or activating) of this compound on NAMPT are not described in the current body of scientific literature.

Cholinergic Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibition of acetylcholinesterase and butyrylcholinesterase is a primary strategy for the management of neurodegenerative diseases like Alzheimer's. A vast number of compounds have been screened for this activity. Nevertheless, a literature review indicates a lack of specific studies focused on the inhibitory potential of this compound against either acetylcholinesterase or butyrylcholinesterase.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation and hypertension. The 1,3-disubstituted urea moiety is recognized as a primary pharmacophore in many potent sEH inhibitors. While this suggests that compounds like this compound could be of interest for this target, specific experimental data, such as IC50 values, quantifying the inhibitory effect of this compound on sEH are not available in the reviewed scientific literature.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation and are implicated in various diseases such as asthma, arthritis, and psoriasis. google.com The inhibition of these enzymes represents a key strategy in the development of anti-inflammatory drugs. google.com While direct studies on this compound are limited, the broader class of urea derivatives has been identified as a promising scaffold for LOX inhibitors. researchgate.net

Research has shown that N-hydroxyurea derivatives, in particular, are effective inhibitors of 5-lipoxygenase (5-LOX). google.comnih.gov The hydroxyurea (B1673989) functional group is a well-established pharmacophore in the design of 5-LOX inhibitors. tandfonline.com For instance, a series of bicyclic N-hydroxyurea compounds have been evaluated for their ability to block the biosynthesis of leukotriene B4 (LTB4). nih.gov

Furthermore, recent studies have explored more complex structures, such as quinazolinone tethered phenyl urea derivatives, as multi-target agents. tandfonline.com Certain compounds from this class have demonstrated inhibitory activity against 15-lipoxygenase (15-LOX) alongside other targets like EGFR and COX-2. tandfonline.com The introduction of a urea group is considered a viable strategy for developing potent 5-LOX inhibitors, and this moiety is also found in dual inhibitors of other enzyme systems, such as COX-2 and soluble epoxide hydrolase. researchgate.net These findings suggest that the urea backbone, as present in this compound, is a relevant structure for further investigation into LOX inhibition.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. sci-hub.senih.gov Inhibiting this enzyme can delay glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. sci-hub.seresearchgate.net Numerous studies have demonstrated that various urea derivatives exhibit significant α-glucosidase inhibitory activity, often surpassing that of the standard drug, acarbose. nih.govnih.govtandfonline.comfrontiersin.org

The inhibitory potential of urea derivatives is highly dependent on the nature and position of substituents on their aromatic rings. For example, studies on Schiff bases of 1,3-diphenyl urea derivatives revealed that compounds with specific substitutions could achieve IC₅₀ values in the low micromolar range. researchgate.net Similarly, research on hybrid benzimidazole (B57391) urea compounds showed that analogs with a 4-methoxyphenyl (B3050149) group displayed remarkable inhibitory action against both α-amylase and α-glucosidase. mdpi.com The structural diversity within the urea class allows for fine-tuning of inhibitory potency. While some modifications, like replacing a cyclohexyl ring with a pyrazyl group, may lead to a loss of activity, others can significantly enhance it. sci-hub.se

The table below summarizes the α-glucosidase inhibitory activity of various urea derivatives, highlighting the potent activity found within this class of compounds.

| Compound Type | Specific Derivative | IC₅₀ (µM) | Reference |

| Cyclic Urea/Carbamate (B1207046) | Benzyl (3,4,5-trimethoxyphenyl)carbamate | 49.85 ± 0.10 | tandfonline.com |

| Tetrahydrobenzo[b]thiophen-2-yl)urea | Derivative 8r | 0.51 ± 0.05 | sci-hub.se |

| Tetrahydrobenzo[b]thiophen-2-yl)urea | Derivative 8s | 0.56 ± 0.03 | sci-hub.se |

| Schiff bases of 1,3-diphenyl urea | Derivative 3h | 1.08 | researchgate.net |

| Schiff bases of 1,3-diphenyl urea | Derivative 3r | 0.29 | researchgate.net |

| Benzimidazole-urea | Derivative with 4-methoxy phenyl group (3c ) | 17.47 ± 0.03 | mdpi.com |

| 7-aryl-5-bromo-3-methylindazoles | Derivative 3a | 0.50 | researchgate.net |

This table presents a selection of data from the cited literature and is not exhaustive.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. core.ac.uk There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. core.ac.uk Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit these enzymes. The development of selective COX-2 inhibitors is a key goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The 1,3-diarylurea scaffold is a recognized structure for designing selective COX-2 inhibitors. nih.gov Research has shown that incorporating a methylsulfonyl pharmacophore at the para-position of one of the phenyl rings is crucial for potent and selective COX-2 inhibition, a feature seen in commercial drugs like celecoxib. nih.govnih.gov Structure-activity relationship studies have identified derivatives such as 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl) urea as a potent COX-2 inhibitor with a high selectivity index. nih.gov

More complex urea derivatives, such as those combined with pyrazole (B372694) or quinazolinone scaffolds, have also been developed as dual or multi-target inhibitors, targeting COX-2 alongside other enzymes like soluble epoxide hydrolase (sEH) or 15-LOX. tandfonline.comnih.govrsc.org These hybrid molecules demonstrate the versatility of the urea functional group in designing potent anti-inflammatory agents. bohrium.com The inhibitory activity is typically measured using screening assays that quantify the production of prostaglandins. bjournal.orgcaymanchem.comabcam.comabcam.com

The table below presents the in vitro COX-1 and COX-2 inhibitory data for selected urea derivatives from the literature.

| Compound Type | Specific Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |

| 1,3-Diarylurea | 1-(4-methylsulfonylphenyl)-3-(4-fluorophenyl)urea | 21.0 | 0.14 | 150 | nih.gov |

| 1,3-Diarylurea | 1-(4-methylsulfonylphenyl)-3-(4-chlorophenyl)urea | 15.5 | 0.12 | 129.2 | nih.gov |

| 1,3-Diarylurea | 1-(4-methylsulfonylphenyl)-3-(p-tolyl)urea | 17.8 | 0.10 | 178 | nih.gov |

| 1,3-Diarylurea | 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl)urea | 22.4 | 0.11 | 203.6 | nih.gov |

| Urea-linked Diarylpyrazole | Compound 11a (with trifluoromethyl phenyl) | 8.72 | 1.24 | 7.03 | rsc.org |

| Quinazolinone Phenyl Urea | Compound 6e | 10.21 | 0.11 | 92.82 | tandfonline.com |

| Quinazolinone Phenyl Urea | Compound 6j | 12.35 | 0.15 | 82.33 | tandfonline.com |

Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). This table is a representative summary of data from the cited literature.

Other Preclinical Biological Research Avenues

Herbicidal Activity of Urea Derivatives

Phenylurea derivatives constitute a significant class of commercial herbicides. cymitquimica.commedchemexpress.eu Their primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) level, where they block the electron transport chain. nies.go.jpmedchemexpress.com This disruption prevents the formation of ATP and NADH, which are essential for plant growth, ultimately leading to the plant's death. medchemexpress.com

A compound structurally very similar to this compound, known as Daimuron or Dymron [1-(alpha, alpha-Dimethylbenzyl)-3-(p-tolyl)urea], is used as a herbicide, particularly for controlling grass weeds. nies.go.jpherts.ac.uk In addition to its direct herbicidal effects, Daimuron also acts as a safener for rice crops against damage from other herbicides, such as those from the sulfonylurea class. herts.ac.uk The Herbicide Resistance Action Committee (HRAC) classifies Dymron/daimuron under an unconfirmed mode of action, though phenylureas are generally known as PSII inhibitors. hracglobal.comhracglobal.com The structural similarity between this compound and established herbicides like Daimuron suggests that it could be a subject of interest in agrochemical research for developing new herbicidal agents. researcher.life

Anti-inflammatory Investigations

The potential anti-inflammatory properties of urea derivatives have been explored through various research models. core.ac.uk This activity is often linked to the inhibition of pro-inflammatory enzymes like COX and LOX, as previously discussed. mdpi.com However, studies have also investigated their effects on inflammatory pathways more directly.

Significantly, the specific compound 1-benzyl-3-(4-methylphenyl) urea has been evaluated for its anti-ulcerogenic activity in rat models. researchgate.net The study found that the compound provided a protective effect against alcohol- and aspirin-induced ulcers in a dose-dependent manner, comparable to the standard drug ranitidine. researchgate.net Since gastric ulceration can be a consequence of inflammation and is a common side effect of traditional NSAIDs, this anti-ulcerogenic property is a noteworthy aspect of its anti-inflammatory profile.

Furthermore, other aryl urea derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cellular assays. nih.govresearchgate.net For example, a novel bis-aryl urea compound was found to induce apoptosis in tumor cells, a process that can be modulated by inflammatory signals. nih.gov These findings underscore the potential of this compound and related compounds as subjects for further anti-inflammatory research.

Modulation of Triglyceride Metabolism

The relationship between urea compounds and lipid metabolism is a less explored but emerging area of research. While direct evidence for this compound is not available, related studies provide avenues for investigation. For instance, clinical conditions like uremia, characterized by high plasma urea levels, are associated with defects in lipid metabolism. nih.gov Animal studies have shown that thiourea, a structurally related compound, can modulate triglyceride metabolism and decrease total cholesterol. nih.gov

Another indirect link comes from the study of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides, which are important lipid signaling molecules that regulate inflammation and blood pressure. nih.govucanr.edu Certain 1,3-disubstituted urea derivatives have been identified as potent sEH inhibitors. nih.govucanr.edu By inhibiting sEH, these compounds increase the levels of beneficial fatty acid epoxides, thereby exerting anti-inflammatory and other protective effects. ucanr.edu This mechanism suggests a pathway through which urea derivatives could modulate lipid-mediated signaling.

Studies in other biological systems, such as the yeast Yarrowia lipolytica, have examined the effect of using urea as a nitrogen source on lipid production, though no significant changes were observed compared to standard nitrogen sources. researchgate.net While these connections are indirect, they suggest that the potential influence of urea derivatives like this compound on lipid and triglyceride metabolism warrants further scientific inquiry.

Anti-angiogenic Research

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. nih.gov The development of agents that can inhibit this process is a key strategy in cancer therapy. While direct research on the anti-angiogenic properties of this compound is not extensively detailed in published literature, the broader class of diaryl urea derivatives has been a major focus of investigation for its potential to inhibit angiogenesis. The urea moiety is a critical structural feature in several approved kinase inhibitors known to possess anti-angiogenic activity. nih.gov

The significance of the urea structure is highlighted by its presence in three FDA-approved kinase inhibitors: Sorafenib, Regorafenib, and Lenvatinib. nih.gov The ability of the urea group's NH moieties to form hydrogen bonds with target proteins is considered a key factor in the inhibition of important receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator in the angiogenesis pathway. nih.gov The VEGF signaling pathway is a common regulator of tumor angiogenesis, controlling endothelial cell activation, proliferation, and migration. nih.govmdpi.com

Research into various complex urea derivatives has provided insight into their anti-angiogenic mechanisms, primarily through the inhibition of the VEGFR-2 signaling cascade.

In Vitro and In Vivo Study Findings:

VEGFR-2 Phosphorylation Inhibition: Studies on novel urea-based compounds consistently point towards the inhibition of VEGFR-2 as a primary mechanism of action.

One investigation into a series of tetrahydropyridothienopyrimidin-ureas found that the most active compound, designated 11n, inhibited the phosphorylation of VEGFR-2, as demonstrated by western blot analysis. nih.gov

In another study, the urea derivative VH02 was shown to effectively inhibit VEGF-stimulated phosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner. mdpi.com This inhibition of VEGFR2 also led to the downstream suppression of Akt-mediated cell survival and migration. mdpi.com

Inhibition of Endothelial Cell Function: The anti-angiogenic effects of urea derivatives have been confirmed through various in vitro assays that model different stages of the angiogenic process. promocell.comrndsystems.com

Using an in vitro capillary-like tube formation assay, the urea derivative VH02 was observed to reduce key angiogenesis behaviors in EA.hy926 endothelial cells, including cell viability, migration, adhesion, and the formation of tube-like structures induced by VEGF. mdpi.com

Similarly, a wound healing assay with HUVECs stimulated by VEGF was used to evaluate pyrazolyl-urea derivatives, showing that they could significantly inhibit endothelial cell migration, a critical function required for angiogenesis. mdpi.com

Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay serves as a common in vivo model to assess the anti-vascular effects of new compounds. nih.gov

Several tetrahydropyridothienopyrimidin-urea compounds demonstrated notable anti-angiogenic strength in the CAM assay, with inhibitory effects on the developing vasculature. nih.gov

The compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) also showed significant findings in the CAM assay, supporting its potential as an anticancer agent through the inhibition of blood vessel formation. nih.gov

In a study of indolin-2-one derivatives, compounds were tested in a HET-CAM assay, where several derivatives revealed potent anti-angiogenic effects at a concentration of 40 μM, significantly decreasing the number of blood vessels. acs.org

The following table summarizes the anti-angiogenic research findings for several complex urea-containing compounds.

Table 1: Research Findings on Anti-Angiogenic Urea Derivatives

| Compound/Derivative Class | Assay Type | Key Findings | Reference |

|---|---|---|---|

| Tetrahydropyridothienopyrimidin-ureas (e.g., Cmpd 11n) | CAM Assay, Western Blot | Exhibited inhibitory effects on growing CAM vasculature; inhibited VEGFR-2 phosphorylation. | nih.gov |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | CAM Assay | Demonstrated significant inhibition of blood vessel formation in the tumor model. | nih.gov |

| VH02 (Urea Derivative) | HUVEC & EA.hy926 cell assays, Matrigel plug | Inhibited VEGF-induced VEGFR2 phosphorylation, cell migration, and capillary-like tube formation; reduced vascular density in vivo. | mdpi.com |

| Pyrazolyl-Ureas (e.g., GeGe-3) | Wound Healing Assay (HUVEC) | Showed significant activity in inhibiting endothelial cell migration stimulated by VEGF. | mdpi.com |

Collectively, this body of research underscores the importance of the urea scaffold in designing molecules that target angiogenesis. The consistent findings across different in vitro and in vivo models suggest that derivatives containing this moiety effectively inhibit key processes in neovascularization, primarily through the disruption of the VEGF/VEGFR-2 signaling pathway.

Mechanistic Investigations at the Cellular and Molecular Levels

Molecular Interactions with Biological Targets

The structural features of 1-Benzyl-3-(p-tolyl)urea, namely its urea (B33335) backbone and aromatic rings, facilitate a range of non-covalent interactions with biological macromolecules, particularly enzymes and proteins. These interactions are fundamental to its mechanism of action.

The urea moiety is a key pharmacophore capable of forming robust hydrogen bonds. It acts as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor via its carbonyl oxygen. mdpi.com This dual capability allows it to form specific and stable interactions within the active sites of enzymes. Side-chain hydroxyl groups of amino acids like serine and threonine are common partners in hydrogen bonding within protein structures. nih.gov In many protein kinases, the urea group can form a bidentate hydrogen bond with the carboxylate side chain of a conserved glutamic acid residue. columbia.edu This type of interaction, where the two urea N-H groups donate hydrogen bonds to the two carboxylate oxygens of glutamate, anchors the inhibitor in the active site. columbia.edu Furthermore, the urea's carbonyl oxygen can accept a hydrogen bond from backbone N-H groups of other residues, such as methionine, in the ATP-binding pocket, further stabilizing the complex. columbia.edu These hydrogen bonding patterns are crucial for the high-affinity binding of urea-containing inhibitors to their protein targets.

The aromatic rings of this compound—the benzyl (B1604629) group and the p-tolyl group—are critical for its binding affinity through hydrophobic and aromatic interactions. scbt.com These rings can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. encyclopedia.pubresearchgate.net These interactions can occur in several geometries, including offset-stacked or edge-to-face (T-shaped) arrangements, which are electrostatically favorable. encyclopedia.pubrug.nl

Studies have shown that urea itself can participate in stabilizing interactions with aromatic residues. nih.gov It can form stacking interactions where the planar urea molecule lies parallel to an aromatic ring, as well as NH-π interactions, where the partially positive hydrogen on the urea's nitrogen interacts favorably with the electron-rich π-system of an aromatic ring. nih.gov This suggests that the entire this compound molecule can create a network of interactions: the aromatic rings engage in π-stacking with aromatic residues, while the central urea linker contributes through both hydrogen bonding and potential NH-π or stacking interactions, collectively enhancing binding potency. columbia.edunih.gov

Cellular Pathway Modulation

The molecular interactions of this compound and its analogs translate into significant perturbations of cellular processes, primarily leading to the inhibition of cell proliferation through the induction of cell cycle arrest and apoptosis.

A primary mechanism by which antiproliferative compounds exert their effects is through the disruption of the cell division cycle. Derivatives of this compound have demonstrated a capacity to induce cell cycle arrest, particularly at the G2/M transition phase. nih.govacs.org For instance, a benzyl urea derivative, compound 17 (1-Benzyl-3-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)urea), was shown to cause a dose-dependent accumulation of A549 lung cancer cells in the G2/M phase. acs.org Similarly, other related heterocyclic compounds have been reported to halt cancer cells in the G2/M phase, a common outcome for agents that interfere with the mitotic spindle. nih.govresearchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting their division and proliferation.

Table 1: Effect of Benzyl Urea Analogs on Cell Cycle Progression

| Compound Class | Cell Line | Effect | Concentration | Reference |

| Cyclohepta[b]thiophene Benzyl Urea | A549 | G2/M Arrest | Dose-dependent | acs.org |

| Oxazinonaphthalene-3-one | A2780S | G2/M Arrest | 15-40 µM | nih.gov |

| Shikonin Derivative | MDA-MB-231 | G2/M Arrest | Not specified | researchgate.net |

Following cell cycle arrest, cancer cells treated with benzyl urea derivatives are often driven into a state of programmed cell death, or apoptosis. acs.org This process is a controlled, energy-dependent mechanism essential for eliminating damaged cells. The induction of apoptosis by the benzyl urea derivative 17 in A549 cells was confirmed through assays that detect markers of early apoptosis. acs.org

The apoptotic pathway is executed by a family of proteases called caspases. thermofisher.com These enzymes are present as inactive zymogens (pro-caspases) and are activated in a cascade. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate executioner caspases (e.g., caspase-3). thermofisher.comabcam.com Studies on compound 17 revealed activation of caspase-3, caspase-8, and caspase-9, indicating that it triggers apoptosis through both the extrinsic (death receptor-mediated, involving caspase-8) and intrinsic (mitochondrial-mediated, involving caspase-9) pathways. acs.org Benzyl isothiocyanate, which shares the benzyl moiety, has also been shown to induce caspase-9-dependent apoptosis via the mitochondrial pathway. nih.gov

Table 2: Apoptotic and Caspase Activation by Benzyl Urea Derivative (Compound 17)

| Cell Line | Effect | Activated Caspases | Pathway Implication | Reference |

| A549 | Induction of early apoptosis | Caspase-3, Caspase-8, Caspase-9 | Extrinsic & Intrinsic Pathways | acs.org |

The observed G2/M cell cycle arrest is frequently a direct consequence of interference with the microtubule cytoskeleton. nih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for forming the mitotic spindle during cell division. nih.gov Compounds that inhibit tubulin polymerization prevent the formation of this spindle, leading to mitotic arrest and subsequent apoptosis. researchgate.net

The antiproliferative activity of the benzyl urea derivative 17 has been linked to the inhibition of tubulin polymerization. acs.org This mechanism is shared by a well-known class of anticancer agents that bind to the colchicine-binding site on β-tubulin. acs.orgresearchgate.net By disrupting microtubule dynamics, these compounds effectively halt the cell division process, which explains the accumulation of cells in the G2/M phase and the subsequent induction of apoptosis. acs.orgresearchgate.net

Targeting Bacterial Proteins (e.g., DNA Gyrase B, Penicillin-Binding Protein 1a, Topoisomerase IV)

The antibacterial effects of many compounds are rooted in their ability to inhibit essential bacterial enzymes. For urea derivatives, research has pointed towards several potential protein targets that are crucial for bacterial survival and replication.

DNA Gyrase B and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial type II topoisomerases that play a critical role in managing DNA topology, making them validated targets for antibacterial agents. whiterose.ac.uk DNA gyrase introduces negative supercoils into DNA, a process vital for DNA replication and transcription, while topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication. whiterose.ac.uk Both enzymes have an ATP-binding site, which has been a focus for the development of new inhibitors. whiterose.ac.uk

Although no studies directly link this compound to the inhibition of these enzymes, other urea-based compounds have demonstrated potent inhibitory activity. For instance, a series of pyridine-3-carboxamide-6-yl-ureas were identified as novel inhibitors of bacterial DNA gyrase. whiterose.ac.uk Similarly, benzothiazole (B30560) ethyl ureas have been shown to inhibit the ATP turnover of both DNA gyrase and topoisomerase IV, with IC50 values in the low microgram per milliliter range. mdpi.com These findings suggest that the urea scaffold can be a key pharmacophoric feature for targeting the ATP-binding sites of these enzymes. The activity of these related compounds is detailed in the table below.

| Compound Class | Target Enzyme(s) | Observed Activity | Reference |

| Pyridine-3-carboxamide-6-yl-ureas | DNA Gyrase | Potent inhibitors | whiterose.ac.uk |

| Benzothiazole ethyl ureas | DNA Gyrase, Topoisomerase IV | IC50 values from 0.0033 to 0.046 µg/mL | mdpi.com |

| Pyrrolopyrimidine derivatives | DNA Gyrase B (GyrB), Topoisomerase IV (ParE) | Potent dual-targeting activity | nih.gov |

This table presents data on urea derivatives structurally related to this compound, illustrating the potential of the urea functional group to target these bacterial enzymes.

The structural features of this compound, specifically the benzyl and p-tolyl groups, contribute to its lipophilicity, which may facilitate its transport across bacterial cell membranes. The central urea moiety could then potentially interact with the ATP-binding pocket of DNA gyrase B or topoisomerase IV, disrupting their function and leading to bacterial cell death. However, without direct experimental evidence, this remains a hypothetical mechanism of action.

Penicillin-Binding Protein 1a (PBP1a)

Penicillin-binding proteins (PBPs) are a group of enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov PBP1a is a high-molecular-weight, bifunctional PBP with both transpeptidase and glycosyltransferase activities, making it an attractive target for antibiotics. nih.gov While PBPs are the classical targets of β-lactam antibiotics, other classes of compounds have also been explored for their PBP-inhibitory potential.

There is no direct evidence to suggest that this compound inhibits PBP1a. Research on PBP1a has largely focused on its role in resistance to antimicrobial peptides and its interaction with β-lactam antibiotics. nih.govnih.gov For example, studies have identified specific mutations in the PBP1A gene that contribute to amoxicillin (B794) resistance in Helicobacter pylori. nih.gov The crystal structure of Acinetobacter baumannii PBP1a has been solved in complex with several β-lactams, providing insight into the binding interactions. rcsb.org

While the potential for non-β-lactam compounds to target PBPs is an area of interest, the current body of research does not specifically implicate this compound or closely related urea derivatives as inhibitors of PBP1a. Further screening and mechanistic studies would be required to determine if this compound has any activity against this particular bacterial protein target.

Structure Activity Relationship Sar and Rational Design of Urea Derivatives

Influence of Substituents on the Urea (B33335) Backbone

The substituents attached to the nitrogen atoms of the urea core play a critical role in defining the biological activity of the molecule. The nature of these groups—whether they are electron-donating or electron-withdrawing—can modulate the hydrogen bonding capability of the urea's N-H groups. nih.gov For instance, studies on N,N'-diarylureas have shown that electron-withdrawing groups on an aryl ring can enhance kinase inhibitory activity. nih.gov

The urea moiety's N-H protons act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. These interactions are fundamental to the binding of urea derivatives to target proteins like kinases and enzymes. nih.gov The strength and geometry of these bonds can be altered by the electronic properties of the benzyl (B1604629) and p-tolyl groups in 1-Benzyl-3-(p-tolyl)urea. Both electron-donating and electron-withdrawing groups have been successfully introduced into urea-based inhibitors to achieve excellent potency. nih.gov For example, in a series of Rho kinase (ROCK) inhibitors, compounds with either electron-donating (methoxy) or electron-withdrawing (chloro, fluoro) groups exhibited high potency. nih.gov This highlights the complex interplay between electronic effects and target binding.

Impact of Benzyl and p-Tolyl Moieties on Lipophilicity and Target Interaction

The aromatic nature of both the benzyl and p-tolyl rings allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. nih.gov The p-tolyl group, with its methyl substituent, provides a specific hydrophobic feature that can be crucial for target recognition and affinity. The strategic modification of these moieties is a key aspect of rational drug design, aiming to balance lipophilicity for cell permeability with sufficient aqueous solubility for administration. researchgate.net

Effect of Aryl and Aliphatic Substitutions on Biological Activity

The choice between aryl and aliphatic substituents on the urea backbone can lead to significant differences in biological activity. nih.gov This is often due to the distinct steric and electronic properties of these groups. Aryl groups, like the benzyl and p-tolyl moieties, are rigid and planar, which can be advantageous for fitting into specific binding pockets and participating in stacking interactions. nih.gov Aliphatic groups, in contrast, are more flexible and can adopt various conformations.

In studies exploring antimicrobial agents, both aryl and aliphatic substitutions on the urea backbone have been investigated. nih.gov For example, N,N'-disubstituted ureas containing various aryl groups have demonstrated notable antimicrobial effects. nih.gov In other contexts, such as cytokinin analogs, aryl carbamates showed anti-proliferative activity against cancer cell lines, whereas the corresponding aryl ureas were inactive, demonstrating that subtle structural changes can have profound effects on the biological outcome. mdpi.com The combination of an aliphatic-like linker (the methylene (B1212753) of the benzyl group) and two aryl rings in this compound represents a hybrid approach to leverage the properties of both types of substituents.

| Compound Type | Substituent Nature | General Impact on Activity | Reference Example |

| Diaryl Ureas | Aryl groups on both nitrogens | Often confer rigidity; activity influenced by electronic effects of ring substituents. | Sorafenib (B1663141) (a diaryl urea kinase inhibitor). nih.gov |

| Benzyl-Aryl Ureas | One benzyl and one aryl group | Increased flexibility compared to diaryl ureas; allows for different binding modes. | N-aryl-N'-benzylurea scaffold designed to enhance molecular flexibility. mdpi.com |

| Aliphatic Ureas | One or more alkyl/cycloalkyl groups | Increased conformational flexibility; often used to explore hydrophobic pockets. | 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (antimicrobial agent). nih.gov |

Role of Lipophilic Groups (e.g., Adamantane) in Enhancing Inhibition